REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]([CH3:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=1.[NH3:17]>C1COCC1>[Cl:8][C:6]1[N:5]=[C:4]([N:9]([CH3:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=[C:2]([NH2:17])[N:7]=1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the solution was then extracted with 2M aq. HCl (2×50 mL), and saturated brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried further over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.743 g | |
YIELD: PERCENTYIELD | 110% | |
YIELD: CALCULATEDPERCENTYIELD | 110% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |